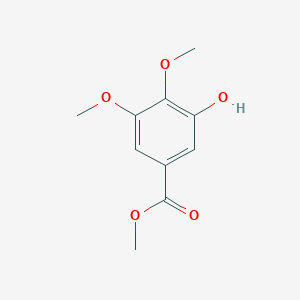

Methyl 3-hydroxy-4,5-dimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

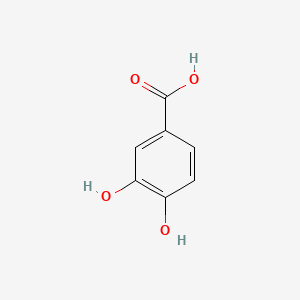

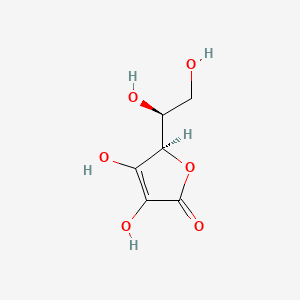

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIFXEQPXQVBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370056 | |

| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83011-43-2 | |

| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-hydroxy-4,5-dimethoxybenzoate CAS number

An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate

Introduction

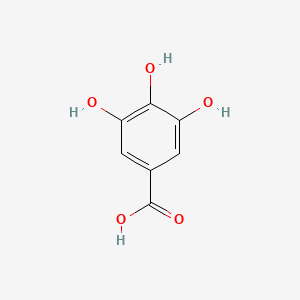

This compound, with the CAS number 83011-43-2 , is a chemical compound that belongs to the family of benzoic acid esters.[1][2] It is a derivative of gallic acid and is found in various natural sources, including Pinus sylvestris and Myricaria laxiflora.[3][4] This compound has garnered interest in the scientific community due to its significant biological activities, including antibacterial and antioxidant properties.[4][5][6] Its structural similarity to other pharmacologically active compounds suggests its potential as a precursor or a scaffold in drug discovery and development.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 83011-43-2 | [1][2][3][7] |

| Molecular Formula | C₁₀H₁₂O₅ | [1][2][3][7] |

| Molecular Weight | 212.20 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester, Methyl 4,5-dimethoxy-3-hydroxybenzoate | [7] |

| Appearance | White to Almost white powder to crystal | [8] |

| Melting Point | 106.0 to 110.0 °C | [8] |

| SMILES | COC(=O)c1cc(O)c(OC)c(OC)c1 | [3] |

| InChIKey | LCIFXEQPXQVBGL-UHFFFAOYSA-N | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹³C NMR | Spectra available | [7] |

| GC-MS | Spectra available | [7] |

Biological Activity and Applications

This compound has demonstrated notable biological activities, making it a compound of interest for further research and development.

-

Antibacterial Activity: It has been shown to exhibit significant antibacterial properties.[3][6]

-

Antioxidant Properties: The compound displays antioxidant activity, particularly in the presence of hydrogen peroxide (H₂O₂).[3][4][5]

These properties suggest its potential use as a lead compound in the development of new antibacterial and antioxidant agents.

Experimental Protocols

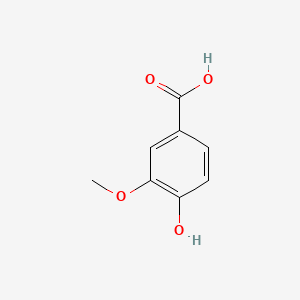

Synthesis of a Structurally Related Compound: 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME)

While a specific synthesis protocol for this compound was not detailed in the provided search results, a method for a closely related compound, 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME), is described and can serve as a reference.[9]

Materials:

-

4-hydroxy-3-methoxybenzoic acid

-

Dry methanol

-

p-toluenesulfonic acid monohydrate

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 2 grams of 4-hydroxy-3-methoxybenzoic acid in 60 ml of dry methanol.

-

Add 5 mg of p-toluenesulfonic acid monohydrate to the solution.

-

Reflux the reaction mixture for 24 hours.

-

Evaporate the solvent in vacuo.

-

Purify the residue using flash silica (B1680970) gel chromatography with a hexane/ethyl acetate (70:30) mixture as the eluting solvent.

-

Identify the purified fractions by thin-layer chromatography on silica gel.

-

Combine the purified fractions and evaporate the solvent in vacuo to obtain HMBME.[9]

Role in Signaling Pathways

Research on analogues of this compound, such as 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME), has shed light on their potential mechanisms of action in disease, particularly in cancer. HMBME has been shown to target the Akt/NFκB cell survival signaling pathway, which is crucial in the progression of various cancers, including prostate cancer.[9]

The Akt/NFκB pathway is a key regulator of cell survival, and its dysregulation is a hallmark of many cancers. Akt, a serine/threonine kinase, promotes cell survival by inhibiting apoptosis. NFκB is a transcription factor that also plays a critical role in promoting cell survival. HMBME has been demonstrated to inhibit the proliferation of prostate cancer cells by inducing apoptosis through the modulation of this pathway.[9]

Below is a diagram illustrating the simplified Akt/NFκB signaling pathway and the inhibitory action of HMBME.

Caption: Simplified Akt/NFκB signaling pathway and the inhibitory effect of HMBME.

Conclusion

This compound is a promising natural product with demonstrated antibacterial and antioxidant activities. Its structural similarity to compounds with known anticancer properties, such as HMBME, suggests that it may also possess therapeutic potential in oncology through the modulation of key signaling pathways like Akt/NFκB. Further research into the synthesis, biological evaluation, and mechanism of action of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | CAS 83011-43-2 [matrix-fine-chemicals.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Antioxidant | TargetMol [targetmol.com]

- 6. This compound | Benzene Compounds | Ambeed.com [ambeed.com]

- 7. This compound | C10H12O5 | CID 2733956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-Hydroxy-3,5-dimethoxybenzoate 884-35-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 3-hydroxy-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a phenolic compound and a derivative of gallic acid. This document provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and computational data. It includes detailed information on its identity, physicochemical characteristics, and spectral data. Additionally, this guide outlines a plausible experimental protocol for its synthesis and purification based on established methods for similar compounds. A key focus is placed on its antioxidant potential, with a proposed mechanism of action involving the Nrf2 signaling pathway, which is detailed through a conceptual diagram. This technical guide is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, a derivative of gallic acid, possesses noteworthy chemical and physical characteristics relevant to its application in research and development.[1][2]

Compound Identity

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 83011-43-2 | [3] |

| Molecular Formula | C₁₀H₁₂O₅ | [3] |

| Molecular Weight | 212.20 g/mol | [3] |

| Canonical SMILES | COC1=CC(=CC(=C1OC)O)C(=O)OC | [3] |

| InChI Key | LCIFXEQPXQVBGL-UHFFFAOYSA-N | [3] |

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that some of the experimental data is for closely related isomers and should be considered indicative.

| Property | Value | Remarks |

| Melting Point | 80-84 °C | Experimental |

| Boiling Point | 366.6 °C at 760 mmHg | Predicted |

| Solubility | Soluble in DMSO. In vivo formulations have been prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil. | [4] |

| XLogP3 | 1.4 | Computed[3] |

| Topological Polar Surface Area | 65 Ų | Computed[3] |

| Hydrogen Bond Donor Count | 1 | Computed[3] |

| Hydrogen Bond Acceptor Count | 5 | Computed[3] |

| Rotatable Bond Count | 4 | Computed[3] |

Spectral Data

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for elucidating the carbon-hydrogen framework. Predicted spectra are available, and experimental data for closely related compounds can aid in the interpretation.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. GC-MS data for this compound exists, though a detailed fragmentation analysis is not widely published.[3]

-

Infrared Spectroscopy (IR): IR spectroscopy helps identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorptions for the hydroxyl (-OH), ester (C=O), and ether (C-O) functional groups, as well as aromatic C-H and C=C bonds.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for analogous compounds.

Synthesis of this compound

This protocol is adapted from methods for the esterification of gallic acid and subsequent methylation.[5][6]

3.1.1. Step 1: Esterification of Gallic Acid to Methyl Gallate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend gallic acid in an excess of methanol (B129727).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo to yield crude methyl gallate.

3.1.2. Step 2: Methylation of Methyl Gallate

-

Reaction Setup: Dissolve the crude methyl gallate in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, for example, potassium carbonate, to the solution.

-

Methylating Agent: Introduce a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at a controlled temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

A common method for purifying similar phenolic compounds involves recrystallization.[7]

-

Solvent Selection: A mixture of isopropanol (B130326) and water is a potential solvent system for recrystallization.

-

Procedure: Dissolve the crude product in a minimal amount of hot isopropanol. Gradually add hot water until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An adapted HPLC method can be used for purity assessment and quantification.[8][9]

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of methanol and water (with a small amount of acid like formic acid or acetic acid for better peak shape) can be employed.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound.

-

Standard Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.

Biological Activity and Signaling Pathways

This compound is reported to have antimicrobial and antioxidant properties.[4] As a derivative of gallic acid, its antioxidant activity is of significant interest.

Antioxidant Mechanism

Phenolic compounds like this compound are known to act as free radical scavengers. The mechanism generally involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.

Nrf2 Signaling Pathway

A closely related compound, Methyl 3,4-dihydroxybenzoate (MDHB), has been shown to alleviate oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[10][11][12] It is plausible that this compound acts through a similar mechanism.

The proposed signaling pathway is as follows:

-

Induction of Oxidative Stress: Cellular exposure to reactive oxygen species (ROS) creates an oxidative stress environment.

-

Activation of Nrf2: this compound may promote the dissociation of Nrf2 from its inhibitor Keap1 (Kelch-like ECH-associated protein 1).

-

Nuclear Translocation: Nrf2 then translocates into the nucleus.

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

Upregulation of Antioxidant Enzymes: This binding leads to the increased expression of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

-

Cellular Protection: The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Conclusion

This compound is a compound with significant potential, particularly due to its antioxidant properties. This guide has consolidated the available information on its chemical and physical characteristics and has provided a framework for its experimental investigation. The proposed involvement of the Nrf2 pathway in its antioxidant activity offers a compelling avenue for further research, which could be highly relevant for the development of new therapeutic agents. Future studies should focus on obtaining detailed experimental data to validate the properties and mechanisms outlined in this document.

References

- 1. shop.bio-connect.nl [shop.bio-connect.nl]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C10H12O5 | CID 2733956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]

- 6. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway | springermedizin.de [springermedizin.de]

- 11. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-hydroxy-4,5-dimethoxybenzoate, a naturally occurring phenolic compound. It details the molecule's chemical and physical properties, including its molecular weight, and presents a potential synthetic pathway. The guide also explores its known biological activities, focusing on its antimicrobial and antioxidant properties, and discusses its potential applications in the field of drug development.

Chemical and Physical Properties

This compound is a derivative of gallic acid and possesses a molecular weight of 212.20 g/mol .[1] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H12O5 |

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 83011-43-2 |

| SMILES | COC1=CC(=CC(=C1OC)O)C(=O)OC |

| InChIKey | LCIFXEQPXQVBGL-UHFFFAOYSA-N |

Synthesis

-

Esterification of Gallic Acid: Gallic acid can be esterified with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to produce methyl gallate.[2][3]

-

Selective Methylation: The resulting methyl gallate would then undergo selective methylation of the hydroxyl groups at positions 4 and 5. This is the more challenging step, as the hydroxyl groups have different reactivities. Protecting group strategies may be necessary to achieve the desired regioselectivity.

A potential, though unverified, experimental workflow is outlined below.

Experimental Protocol: Potential Synthesis of this compound

Step 1: Esterification of Gallic Acid to Methyl Gallate

-

To a solution of gallic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield crude methyl gallate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Selective Methylation of Methyl Gallate

This step requires careful optimization to achieve selective methylation at the 4 and 5 positions while leaving the 3-hydroxyl group free.

-

Dissolve methyl gallate in a suitable solvent (e.g., acetone, DMF).

-

Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide). The stoichiometry of the methylating agent will be critical for achieving di-methylation.

-

Stir the reaction at a controlled temperature, monitoring for the formation of the desired product by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction and work up the product by extraction and washing.

-

Purify the final product, this compound, using column chromatography.

Note: This is a generalized protocol and would require significant optimization of reaction conditions, including solvents, bases, methylating agents, temperature, and reaction times.

Biological Activity and Potential Applications

This compound has been identified as a gallic acid derivative with notable biological activities, primarily as an antimicrobial and antioxidant agent.[5][6][7][8][9][10][11]

Antimicrobial Activity

As a phenolic compound, this compound is expected to exhibit antimicrobial properties through several mechanisms common to this class of molecules. These mechanisms can include:

-

Disruption of the Microbial Cell Membrane: Phenolic compounds can intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.[12]

-

Inhibition of Microbial Enzymes: The hydroxyl groups and aromatic ring of phenolic compounds can interact with and inhibit essential microbial enzymes, disrupting metabolic pathways.[12]

-

Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA in microorganisms.[5]

The general antimicrobial action of phenolic compounds is depicted in the following signaling pathway diagram.

Caption: General antimicrobial mechanisms of phenolic compounds.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its chemical structure, which is similar to that of other gallic acid derivatives. The primary mechanism of antioxidant action for such compounds is through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1] This process is a key aspect of the radical scavenging activity of phenolic compounds.[13]

The antioxidant mechanism can be summarized by the following logical relationship diagram.

Caption: Antioxidant mechanism via hydrogen atom donation.

Potential in Drug Development

The dual antimicrobial and antioxidant activities of this compound make it a compound of interest for drug development. Its ability to combat oxidative stress could be beneficial in a variety of pathological conditions. Furthermore, its structural similarity to other biologically active benzoates suggests it could serve as a scaffold for the development of new therapeutic agents. For instance, a related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, which is crucial in various cancers.[12] This suggests that this compound could potentially have applications in oncology, although further research is required to elucidate its specific mechanisms of action and therapeutic potential.

Conclusion

This compound is a phenolic compound with established antimicrobial and antioxidant properties. While a standardized synthesis protocol requires further development, its chemical characteristics and biological activities make it a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on optimizing its synthesis, elucidating its precise mechanisms of action in relevant biological pathways, and evaluating its efficacy and safety in preclinical models.

References

- 1. Gallic Acid and its Derivatives: A Review of their Antioxidant Properties and Applications for Fossil Fuel Preservation [ejchem.journals.ekb.eg]

- 2. CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Google Patents [patents.google.com]

- 3. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. This compound - Immunomart [immunomart.com]

- 10. This compound | Benzene Compounds | Ambeed.com [ambeed.com]

- 11. This compound | Antioxidant | TargetMol [targetmol.com]

- 12. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl 3-hydroxy-4,5-dimethoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-hydroxy-4,5-dimethoxybenzoate, a gallic acid derivative with known antibacterial and antioxidant properties. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust, generalized experimental protocol for researchers to determine its solubility in various organic solvents. The methodologies described are based on well-established scientific principles for solubility determination of phenolic compounds and methyl esters.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly accessible scientific literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in this guide to generate precise solubility data for their specific applications. The following table provides a template for recording experimentally determined solubility values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Chloroform | |||||

| Ethyl Acetate | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| User-defined solvent |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This protocol outlines the necessary steps to accurately measure the solubility of this compound.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC. A pre-established calibration curve is essential for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility = (Concentration of diluted sample) x (Dilution factor)

-

2.3. Analytical Method: UV-Vis Spectroscopy

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in each solvent by scanning a dilute solution across a range of UV-Vis wavelengths.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations in the solvent of interest. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. The resulting linear equation will be used to determine the concentration of the unknown samples.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical relationship between the key experimental phases.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between the key phases of the solubility determination experiment.

Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Gallic Acid Derivative for Drug Development Professionals

Introduction

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a phenolic compound and a derivative of gallic acid, a well-known natural product with a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical and Physical Properties

This compound, also known as Methyl 3,4-dimethoxy-5-hydroxybenzoate, is a substituted methyl benzoate. Its fundamental properties are summarized in the table below.[1][2]

| Property | Value |

| Chemical Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.20 g/mol [1] |

| CAS Number | 83011-43-2[1] |

| Appearance | Solid (predicted) |

| IUPAC Name | This compound[1] |

| Synonyms | Methyl 4,5-dimethoxy-3-hydroxybenzoate, 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester |

Spectral Data:

The structural identity of this compound can be confirmed using various spectroscopic techniques. Representative spectral data are available in public databases such as PubChem.[1] This includes ¹H NMR, ¹³C NMR, and mass spectrometry data which are crucial for quality control and characterization.

Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on methods for synthesizing similar gallic acid derivatives.[3][4][5] Optimization of reaction conditions may be necessary to achieve high yields and purity.

1. Esterification of Gallic Acid to Methyl Gallate:

-

Materials: Gallic acid, Methanol (B129727) (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

Suspend gallic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude methyl gallate.

-

Purify the crude product by recrystallization or column chromatography.

-

2. Selective Methylation of Methyl Gallate:

-

Materials: Methyl gallate, Dimethyl sulfate (DMS) or Methyl iodide, a suitable base (e.g., Potassium carbonate, Sodium hydride), and an appropriate solvent (e.g., Acetone, DMF).

-

Procedure:

-

Dissolve methyl gallate in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C).

-

Slowly add a stoichiometric amount of the methylating agent (e.g., 2 equivalents of DMS for the two hydroxyl groups at positions 4 and 5). The regioselectivity of methylation can be influenced by the choice of base, solvent, and reaction temperature. Protecting group strategies might be necessary to achieve the desired isomer.

-

Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction by carefully adding water or a saturated ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

3. Purification and Characterization:

-

Purification: The crude this compound can be purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[6]

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods:

-

¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the positions of the hydroxyl and methoxy (B1213986) groups.[1][7]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1][8]

-

Biological Activities

This compound has been reported to exhibit promising biological activities, primarily as an antimicrobial and antioxidant agent.[9]

Antimicrobial Activity

The compound has shown obvious antimicrobial activities.[9] While specific Minimum Inhibitory Concentration (MIC) values against a wide range of microorganisms are not extensively documented in the available literature, its structural similarity to other phenolic compounds suggests potential efficacy against various bacteria and fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method can be used to determine the MIC of this compound against relevant microbial strains.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

This compound shows fairly active for oxidation resistance in the presence of H₂O₂.[9] Its antioxidant potential can be quantified using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Preparation of Solutions: Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., Methanol). Prepare a fresh solution of DPPH in the same solvent.

-

Assay: In a 96-well plate, add different concentrations of the test compound or standard to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

| Antioxidant Assay | Typical Parameter |

| DPPH Radical Scavenging | IC₅₀ (µg/mL or µM) |

| ABTS Radical Scavenging | IC₅₀ (µg/mL or µM) |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP value (mM Fe²⁺/g) |

Anti-inflammatory Activity and Signaling Pathways

While direct studies on the anti-inflammatory activity of this compound are limited, research on a closely related brominated derivative, Methyl 3-Bromo-4,5-dihydroxybenzoate, provides significant insights into its potential mechanism of action. This related compound has been shown to attenuate inflammatory bowel disease by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway.[10] It is plausible that this compound shares a similar anti-inflammatory mechanism due to its structural similarity.

The NF-κB signaling pathway is a crucial regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.

Caption: Proposed inhibitory effect on the NF-κB signaling pathway.

Experimental Protocol: Investigating NF-κB Inhibition

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and nuclear translocation of p65.

-

ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure the reporter gene activity to quantify NF-κB transcriptional activity.

Conclusion

This compound, a derivative of gallic acid, presents a promising scaffold for the development of new therapeutic agents. Its reported antimicrobial and antioxidant properties, coupled with the potential for potent anti-inflammatory activity through the inhibition of the NF-κB signaling pathway, make it a compound of significant interest for further investigation. This technical guide provides a foundational understanding for researchers to explore the full therapeutic potential of this molecule. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound | C10H12O5 | CID 2733956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 83011-43-2 [matrix-fine-chemicals.com]

- 3. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. np-mrd.org [np-mrd.org]

- 8. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4,5-dimethoxybenzoate, a naturally occurring gallic acid derivative found in various plant species, is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its known biological activities, alongside a detailed examination of closely related analogs to extrapolate its therapeutic promise. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Introduction

This compound is a phenolic compound isolated from plants such as Pinus sylvestris and Myricaria laxiflora.[1][2] Structurally, it is the methyl ester of 3-O-methylgallic acid. Its classification as a gallic acid derivative places it in a family of compounds renowned for a wide range of pharmacological effects, including antioxidant, antimicrobial, and anticancer properties.[3] While research specifically on this compound is in its nascent stages, the well-documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. This guide will synthesize the existing, albeit limited, data on the target compound and leverage the more extensive research on its parent compounds and methylated derivatives to build a predictive framework for its therapeutic utility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and for drug formulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₅ | [4][5] |

| Molecular Weight | 212.20 g/mol | [4] |

| CAS Number | 83011-43-2 | [4][5] |

| IUPAC Name | This compound | [4] |

| SMILES | COC1=CC(=CC(=C1OC)O)C(=O)OC | [4] |

Potential Therapeutic Applications and Biological Activities

Based on current literature, the primary therapeutic potential of this compound appears to lie in its antibacterial and antioxidant activities.[1][2][6][7][8][9][10] Furthermore, the activities of its close analogs suggest a strong possibility for anticancer and anti-inflammatory effects.

Antibacterial Activity

This compound has been reported to exhibit antibacterial properties.[1][2][9] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not yet available in the public domain. The general antibacterial potential of phenolic compounds is well-established and is often attributed to their ability to disrupt bacterial cell membranes, inhibit enzymes, and interfere with nucleic acid synthesis.

Antioxidant Activity

The compound is described as having antioxidant properties, particularly in the presence of hydrogen peroxide (H₂O₂).[1][2][6][9] This suggests a capacity to scavenge free radicals and protect cells from oxidative damage. Quantitative assessment of this activity, for instance through DPPH or ABTS assays, would be a critical next step in its evaluation.

Anticancer Potential (Inferred from Analogs)

While direct studies on the anticancer effects of this compound are lacking, extensive research on its analogs, gallic acid and methyl gallate, indicates a high probability of similar activity.

-

Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate): This closely related compound has demonstrated selective cytotoxic activity against various cancer cell lines.[11] It is known to inhibit the proliferation of hepatocellular carcinoma cells by increasing reactive oxygen species (ROS) production and inducing apoptosis.[12]

-

3-O-Methylgallic Acid: This analog has been shown to inhibit the proliferation of Caco-2 colon cancer cells and induce apoptosis.[13] Its mechanism is linked to the inhibition of transcription factors known to be activated in colorectal cancer.

Table of Cytotoxic Activities of Related Compounds:

| Compound | Cell Line | Activity | IC₅₀ Value (µM) | Reference |

| Methyl Gallate | MCF-7 (Breast Cancer) | Cytotoxic | 54.7 ± 4.73 | [11] |

| Methyl Gallate | PC-3 (Prostate Cancer) | Cytotoxic | 97.6 ± 4.04 | [11] |

| 3-O-Methylgallic Acid | Caco-2 (Colon Cancer) | Antiproliferative | 24.1 | [13] |

Anti-inflammatory Potential (Inferred from Analogs)

The anti-inflammatory potential of this compound can be inferred from studies on its methylated analogs, which have been shown to modulate key inflammatory pathways.

-

4-O-Methylgallic Acid: This isomer has been demonstrated to suppress the expression of inflammation-associated genes by inhibiting the redox-based activation of NF-κB.[14][15] It achieves this by blocking IκB kinase activity, which is a crucial step in the NF-κB signaling cascade.[14]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are provided below. These are generalized protocols based on standard laboratory methods.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of this compound against various bacterial strains.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the compound dilutions. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of this compound.[7][8]

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared to a concentration of approximately 0.1 mM.[8] The solution should be freshly prepared and kept in the dark.

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared, and serial dilutions are made in the same solvent used for the DPPH solution.

-

Reaction and Incubation: The compound dilutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared. The reactions are incubated in the dark at room temperature for 30 minutes.[8]

-

Absorbance Measurement: The absorbance of each reaction is measured at 517 nm using a spectrophotometer.[8]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated.

Visualizing Molecular Mechanisms

To better understand the potential mechanisms of action of this compound, particularly its inferred anti-inflammatory effects, a visualization of the NF-κB signaling pathway is provided.

Caption: Canonical NF-κB signaling pathway and the putative inhibitory point of action for this compound analogs.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases, oxidative stress-related conditions, and oncology. While direct evidence of its efficacy is currently limited, the substantial body of research on its close chemical relatives strongly supports its potential.

Future research should prioritize the following:

-

Quantitative Biological Evaluation: Systematic screening of this compound for its antibacterial, antioxidant, anticancer, and anti-inflammatory activities to determine key parameters such as MIC and IC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Assessment of the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the therapeutic potential of this compound into tangible clinical applications.

References

- 1. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]

- 2. This compound - Immunomart [immunomart.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Gallic acid and methyl-3-O-methyl gallate: a comparative study on their effects on prostate cancer stem cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Antioxidant | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Laboratory Protocol for the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate, a gallic acid derivative with potential applications in pharmaceutical research due to its antioxidant and antimicrobial properties.[1] The synthesis is a multi-step process commencing with the esterification of gallic acid, followed by a protection-methylation-deprotection sequence to achieve the desired regioselectivity of the methoxy (B1213986) groups. This protocol includes detailed methodologies for each synthetic step, purification techniques, and expected yields. All quantitative data is summarized for clarity, and a comprehensive experimental workflow is provided.

Introduction

This compound is a phenolic compound that has garnered interest in the scientific community. As a derivative of gallic acid, a well-known natural antioxidant, this compound is investigated for various biological activities. A reliable and reproducible synthetic protocol is crucial for the consistent supply of this compound for research and development purposes. The following protocol outlines a four-step synthesis from commercially available gallic acid.

Data Presentation

Table 1: Summary of Reaction Steps and Expected Yields

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | Esterification | Gallic Acid | Methyl 3,4,5-trihydroxybenzoate (B8703473) (Methyl Gallate) | Methanol (B129727), Sulfuric Acid | Methanol | 90-95 |

| 2 | Selective Benzylation | Methyl Gallate | Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate | Benzyl (B1604629) Bromide, Potassium Carbonate | Acetone (B3395972) | 70-80 |

| 3 | Methylation | Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate | Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate | Dimethyl Sulfate (B86663), Potassium Carbonate | Acetone | 85-95 |

| 4 | Deprotection (Hydrogenolysis) | Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate | This compound | H₂, Pd/C | Ethanol (B145695) | 90-98 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.20 g/mol [2] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.28 (d, J=1.8 Hz, 1H), 6.60 (d, J=1.8 Hz, 1H), 5.85 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.88 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.8, 147.2, 145.9, 141.2, 125.1, 109.8, 102.5, 61.0, 56.3, 52.3 |

| CAS Number | 83011-43-2[2] |

Experimental Protocols

Step 1: Synthesis of Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)

Materials:

-

Gallic Acid (1.0 eq)

-

Methanol (10 vol)

-

Concentrated Sulfuric Acid (0.1 eq)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid and methanol.

-

Stir the suspension and slowly add concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Reduce the volume of methanol under reduced pressure.

-

Pour the concentrated mixture into cold water and extract with ethyl acetate (B1210297).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl gallate as a white to pale yellow solid.

Step 2: Synthesis of Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate

Materials:

-

Methyl Gallate (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (1.5 eq)

-

Acetone (20 vol)

Procedure:

-

In a round-bottom flask, dissolve methyl gallate in acetone.

-

Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-(benzyloxy)-4,5-dihydroxybenzoate.

Step 3: Synthesis of Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate

Materials:

-

Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate (1.0 eq)

-

Dimethyl Sulfate (2.5 eq)

-

Potassium Carbonate (3.0 eq)

-

Acetone (20 vol)

Procedure:

-

Dissolve methyl 3-(benzyloxy)-4,5-dihydroxybenzoate in acetone in a round-bottom flask.

-

Add potassium carbonate and stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours (monitor by TLC).

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 3-(benzyloxy)-4,5-dimethoxybenzoate, which can be used in the next step without further purification if sufficiently pure.

Step 4: Synthesis of this compound

Materials:

-

Methyl 3-(benzyloxy)-4,5-dimethoxybenzoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10 mol%)

-

Ethanol (20 vol)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve methyl 3-(benzyloxy)-4,5-dimethoxybenzoate in ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the combined filtrate under reduced pressure to yield the final product, this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a naturally occurring gallic acid derivative found in plants such as Pinus sylvestris and Galla Rhois.[1] It has garnered interest for its antibacterial and antioxidant properties.[1] While its direct applications in multi-step organic synthesis are not extensively documented in publicly available literature, its structural similarity to other substituted benzoates makes it a potentially valuable building block. This document provides an overview of this compound and presents a detailed application note on a closely related analog, Methyl 3-hydroxy-4-methoxybenzoate, which serves as a key starting material in the synthesis of the anticancer drug Gefitinib.

Overview of this compound

This compound is a phenolic compound with a molecular formula of C10H12O5.[2] Its structure features a benzene (B151609) ring substituted with a methyl ester group, a hydroxyl group, and two methoxy (B1213986) groups. This arrangement of functional groups offers several potential reaction sites for synthetic transformations, including O-alkylation, O-acylation, and electrophilic aromatic substitution. The presence of both a nucleophilic hydroxyl group and an electron-rich aromatic ring suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Theoretical Synthetic Pathway:

A proposed, though not experimentally detailed, multi-step synthesis of this compound from methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) involves a protection-methylation-deprotection strategy. This highlights the chemical transformations this class of molecules can undergo.

Application Note: Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate

This section details the application of Methyl 3-hydroxy-4-methoxybenzoate, a structural analog of the topic compound, in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[3][4] This multi-step synthesis showcases a range of common organic reactions and provides a practical example of how a substituted hydroxybenzoate can be utilized in pharmaceutical synthesis.

The overall synthetic pathway involves alkylation of the hydroxyl group, followed by nitration, reduction of the nitro group, cyclization to form the quinazolinone core, chlorination, and subsequent amination reactions to install the final functionalities.[3][4]

Overall Reaction Scheme

Caption: Overall synthetic workflow for the synthesis of Gefitinib.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Yield (%) | Purity (HPLC, %) | Reference |

| 1. Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 1-Bromo-3-chloropropane (B140262), K2CO3, DMF | 94.7 | 99.3 | [3] |

| 2. Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Nitric acid, Acetic acid, Acetic anhydride (B1165640) | 89 | 98.7 | [3] |

| 3. Reduction | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Powdered iron, Acetic acid, Methanol (B129727) | 77 | - | [3] |

Note: Yields and purities for the subsequent steps are not explicitly provided in a consolidated table in the source material.

Experimental Protocols

Step 1: Alkylation - Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate [3]

-

A mixture of Methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.

-

The reaction mixture is cooled to room temperature and then poured slowly into ice-water (3 L) with constant stirring.

-

The solid formed is filtered off and washed with cold water.

-

The crude product is recrystallized from ethyl acetate (B1210297).

Step 2: Nitration - Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate [3]

-

Nitric acid (84.5 ml, 66%) is added dropwise at 0-5 °C to a solution of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).

-

The mixture is stirred at room temperature for 6 hours.

-

It is then slowly poured into ice-water (2 L) and extracted with ethyl acetate (4 x 200 mL).

-

The combined organic layer is washed with saturated sodium bicarbonate (2 x 200 mL) and brine (2 x 100 mL) and dried over Na2SO4.

-

The solvent is removed under vacuum to yield the product.

Step 3: Reduction - Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate [3]

-

Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL).

-

The suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.

-

A solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise.

-

The mixture is stirred for 30 minutes at 50-60°C.

-

The catalyst is filtered, and the volatiles are evaporated from the combined filtrate and washes.

-

The residue is poured into water (4 L) and extracted with ethyl acetate (4 x 200 mL).

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the initial steps of Gefitinib synthesis.

Conclusion

While specific, detailed applications of this compound in complex organic synthesis are not widely reported, its structure suggests potential as a valuable synthetic building block. The provided detailed application note for the closely related analog, Methyl 3-hydroxy-4-methoxybenzoate, in the synthesis of Gefitinib, illustrates the utility of this class of compounds in medicinal chemistry and drug development. The protocols and workflows presented can serve as a valuable reference for researchers working with substituted phenolic compounds in their synthetic endeavors. Further research into the reactivity and applications of this compound could unveil novel synthetic pathways and lead to the development of new bioactive molecules.

References

Application Notes and Protocols: Methyl 3-hydroxy-4,5-dimethoxybenzoate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 3-hydroxy-4,5-dimethoxybenzoate as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The protocols outlined below are based on established chemical transformations and provide a roadmap for the utilization of this compound in multi-step synthetic pathways.

Introduction

This compound is a derivative of gallic acid, a naturally occurring phenolic compound found in various plants.[1] Its structure, featuring a reactive phenolic hydroxyl group and methoxy (B1213986) substituents on a benzene (B151609) ring, makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution, while the phenolic hydroxyl and the methyl ester functionalities offer handles for a range of chemical modifications. This document focuses on a representative synthetic pathway to a quinazoline (B50416) derivative, a scaffold of significant interest in medicinal chemistry due to its presence in numerous approved drugs.

Synthetic Utility and Representative Pathway

This compound can serve as a key building block for the synthesis of substituted quinazolines. A plausible synthetic route involves a four-step sequence:

-

O-Alkylation: Introduction of a side chain at the phenolic hydroxyl group.

-

Nitration: Introduction of a nitro group onto the aromatic ring, which is a precursor to an amino group.

-

Reduction: Conversion of the nitro group to an amine.

-

Cyclization: Formation of the quinazoline ring system.

This sequence is a common strategy for the construction of highly substituted heterocyclic systems from simple aromatic precursors.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of a quinazoline derivative.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathway.

O-Alkylation of this compound

This protocol describes the introduction of a 3-chloropropyl side chain onto the phenolic hydroxyl group.

Reaction:

This compound + 1-bromo-3-chloropropane → Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate

Materials:

-

This compound

-

1-bromo-3-chloropropane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate.

Nitration of Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate

This protocol describes the regioselective nitration of the aromatic ring.

Reaction:

Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate → Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate

Materials:

-

Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid to a stirred solution of Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate in dichloromethane.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate.

Reduction of the Nitro Group

This protocol describes the conversion of the nitro group to an amine using catalytic transfer hydrogenation.

Reaction:

Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate → Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate

Materials:

-

Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate

-

Palladium on carbon (10% Pd/C)

-

Ammonium (B1175870) formate (B1220265) (HCOONH₄)

-

Methanol

-

Celite

Procedure:

-

To a solution of the nitro compound (1.0 eq) in methanol, add 10% Pd/C (10 mol%).

-

Add ammonium formate (4-5 eq) portion-wise to the stirred suspension at room temperature.

-

The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in ethyl acetate and wash with water to remove excess ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired aniline (B41778), which can often be used in the next step without further purification.

Cyclization to a Quinazolinone

This protocol describes the formation of the quinazolinone ring system.

Reaction:

Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate + Formamide → 6,7-dimethoxy-5-(3-chloropropoxy)quinazolin-4(3H)-one

Materials:

-

Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate

-

Formamide

-

Formic acid (catalytic amount)

Procedure:

-

A mixture of the aniline (1.0 eq) and a large excess of formamide is heated to 150-160 °C. A catalytic amount of formic acid can be added to facilitate the reaction.

-

The reaction is stirred at this temperature for 4-6 hours, monitoring by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude quinazolinone can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetic acid.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations. These are illustrative and can vary based on the specific substrate and reaction conditions.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | O-Alkylation | This compound | Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃, DMF | 85-95 |

| 2 | Nitration | Methyl 3-(3-chloropropoxy)-4,5-dimethoxybenzoate | Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | HNO₃, H₂SO₄ | 70-85 |

| 3 | Reduction | Methyl 2-nitro-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | 10% Pd/C, HCOONH₄ | 90-99 |

| 4 | Cyclization | Methyl 2-amino-3-(3-chloropropoxy)-4,5-dimethoxybenzoate | 6,7-dimethoxy-5-(3-chloropropoxy)quinazolin-4(3H)-one | Formamide | 60-75 |

Biological Context: Inhibition of the NF-κB Signaling Pathway

Derivatives of gallic acid have been shown to possess anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a central regulator of the inflammatory response.